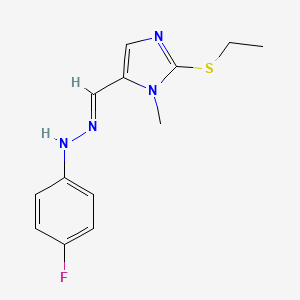
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a hydrazone group, which is a functional group with the structure R1R2C=NNH2 .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Hydrazone derivatives are synthesized through a variety of methods, demonstrating their adaptability in chemical synthesis. For instance, the synthesis of Schiff and Mannich bases from isatin derivatives involves the formation of ethoxycarbonylhydrazones, which are then reacted to produce substituted compounds with confirmed structures through IR, 1H-, and 13C-NMR data (Bekircan & Bektaş, 2008). Similarly, hydrazones bearing a thiazole scaffold have been synthesized and characterized, showing moderate-to-good antimicrobial and antioxidant activities, highlighting the biological relevance of these compounds (Nastasă et al., 2015).
Applications in Heterocyclic Chemistry
Hydrazone derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are of significant interest due to their diverse biological activities. The creation of imidazo[5,1-c][1,2,4]triazines from hydrazones illustrates the utility of these derivatives in generating novel heterocycles with potential pharmacological applications (Baig & Stevens, 1981). Another example is the synthesis of novel bicyclic systems, such as imidazo[1,5-d]-as-triazine, from 4-imidazolecarboxaldehyde and ethyl carbazate, showcasing the versatility of hydrazones in constructing complex molecular architectures (Paul & Menschik, 1979).
Biological Activities
The synthesis and evaluation of hydrazone derivatives for biological activities, such as antibacterial, antiurease, and antioxidant properties, have been extensively studied. For example, certain acylhydrazone compounds have shown effective antiurease and antioxidant activities, indicating the potential of these compounds in medicinal chemistry and drug discovery efforts (Sokmen et al., 2014). This suggests that derivatives like "2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone" may hold promise for similar applications, given their structural and functional similarities.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUURUUCUDPYGK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

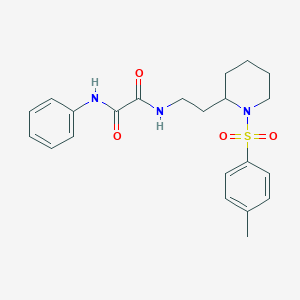
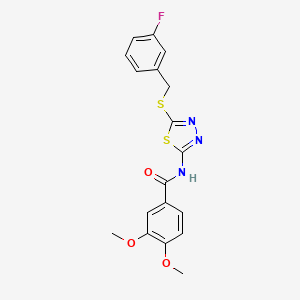
![[4-(6-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2998360.png)
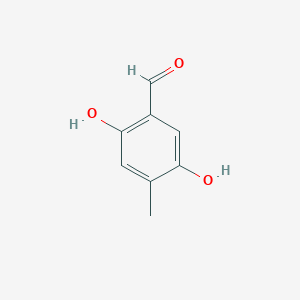
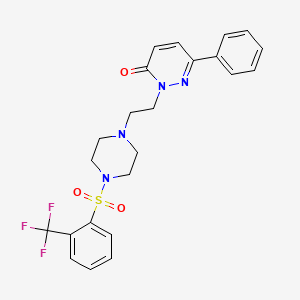
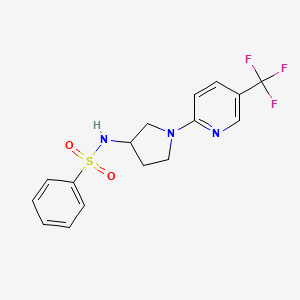
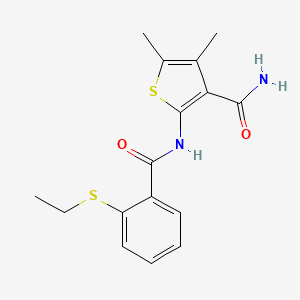
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2998367.png)
![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2998368.png)
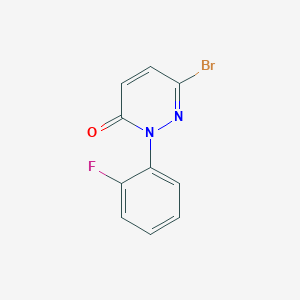
![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)
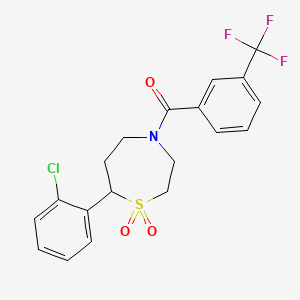
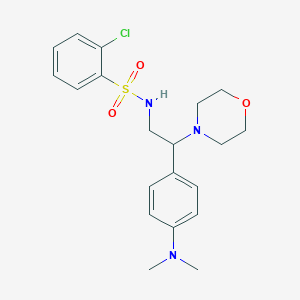
![1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea](/img/structure/B2998378.png)